

# Carnosol: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

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## Compound of Interest

Compound Name: *Harnosal*

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## Abstract

Carnosol is a naturally occurring phenolic diterpene that has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties. First isolated in 1942, this compound is predominantly found in culinary herbs of the Lamiaceae family, most notably rosemary (*Rosmarinus officinalis*) and sage (*Salvia officinalis*). This technical guide provides an in-depth overview of the discovery of carnosol, its primary natural sources with quantitative data on its concentration, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide elucidates the molecular mechanisms of carnosol's biological activity by detailing its modulation of key signaling pathways, including NF- $\kappa$ B, PI3K/Akt, STAT3, and SARM1, supported by experimental workflows and pathway diagrams.

## Discovery and Chemical Structure

Carnosol was first isolated in 1942 from sage (*Salvia carnososa*).<sup>[1]</sup> However, its precise chemical structure was not fully elucidated until 1964 by Brieskorn and colleagues.<sup>[1][2]</sup> It is an ortho-diphenolic diterpene with an abietane carbon skeleton, characterized by hydroxyl groups at positions C-11 and C-12 and a lactone moiety across the B ring.<sup>[1]</sup> Carnosol is an oxidative degradation product of carnosic acid, another major bioactive compound in rosemary and sage.<sup>[1]</sup>

## Natural Sources and Quantitative Data

Carnosol is primarily found in plants belonging to the Lamiaceae family.[3][4][5] Rosemary and sage are the most significant natural sources, with carnosol and carnosic acid together accounting for over 90% of the antioxidant activity of their extracts.[1][6] The concentration of carnosol can vary significantly depending on the plant species, variety, growing conditions, and extraction method.[6]

Plant Source	Variety/Cultivar	Plant Part	Extraction Solvent/Method	Carnosol Concentration (mg/g dry weight)	Reference
Rosmarinus officinalis	Sudbury Blue	Young Leaves	Dichloromethane	~2	[7]
Rosmarinus officinalis	Not Specified	Leaves	Supercritical CO <sub>2</sub> Extraction	Not specified directly for carnosol, but present	[8]
Rosmarinus officinalis	Moroccan crops	Leaves	Ethanol extract	11.7% to 17.3% of extract	[9]
Salvia officinalis	Not Specified	Leaves	Methanol	0.4	[6]
Salvia officinalis	Not Specified	Leaves	Acetone	1.66 ± 0.21	[6]
Salvia officinalis	Tunisian crops	Leaves	Not Specified	5.045 to 5.947	[10]
Salvia officinalis	Northern Italy samples	Leaves	Methanol	1.1 to 9.0 (g/kg of extract)	[6]
Lepechinia mutica	Not Specified	Dried Leaves	Ethyl Acetate	0.81 ± 0.04	[11]

## Experimental Protocols

### Extraction of Carnosol from Plant Material

Objective: To extract carnosol and other phenolic compounds from rosemary or sage leaves.

#### Method 1: Dichloromethane Extraction from Trichomes[7]

- Detach fresh rosemary leaves.
- Dip the leaves in dichloromethane (1 mL) for 30 seconds to extract compounds from the leaf trichomes.
- Evaporate the solvent under a stream of nitrogen gas.
- Re-dissolve the dried extract in 250  $\mu$ L of methanol containing 0.5% (v/v) phosphoric acid for subsequent analysis.

#### Method 2: Supercritical Fluid Extraction (SFE)[6][8]

- Dry and grind the plant material (e.g., sage leaves).
- Perform SFE using supercritical CO<sub>2</sub>. Optimal conditions for sage have been reported as a pressure of 29.5 MPa, a temperature of 49.1 °C, and a CO<sub>2</sub> flow rate of 3 kg/h .[6][12]
- The resulting oleoresin can be further purified. For rosemary, hexane precipitation can be used to obtain a carnosic acid/carnosol-rich powder.[8]

#### Method 3: Sonication-Assisted Extraction[4]

- Grind fresh plant material.
- Suspend the ground material in a suitable solvent (acetone has been shown to be effective for carnosic acid, the precursor to carnosol).
- Perform sonication to assist in the extraction process.
- Filter the extract before analysis.

## Isolation and Purification of Carnosol

Objective: To obtain highly purified carnosol from a crude plant extract.

Method: Centrifugal Partition Chromatography (CPC)[\[1\]](#)

- Solvent System Preparation: Prepare a two-phase solvent system of hexane/ethyl acetate/methanol/water (3:2:3:2 v/v).
- Column Preparation: Load a 500 mL CPC column and rotate it at 1800 rpm.
- Sample Loading: Dissolve the crude rosemary extract (e.g., 900 mg) and load it onto the column.
- Chromatography: Run the chromatography in the elution-extrusion descending mode.
- Fraction Collection: Collect the fractions containing carnosol. Purity can be assessed by HPLC. This method has been reported to yield carnosol with a purity of  $94.4 \pm 0.9\%$  and a recovery of  $94.8 \pm 2.3\%$ .[\[1\]](#)

## Quantification of Carnosol by HPLC

Objective: To accurately determine the concentration of carnosol in an extract.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[\[4\]](#)[\[11\]](#)

- Chromatographic System: Use a C18 column.
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. An example gradient program is:
  - 0-4 min: 100% A (30% acetonitrile/70% water/0.1% formic acid)
  - 4-17 min: 50% A / 50% B (60% acetonitrile/40% water/0.1% formic acid)
  - 17-20 min: 100% B
  - 20-25 min: 100% A[\[11\]](#)

- Detection: Use a UV detector at 280 nm.[\[4\]](#)
- Quantification: Prepare a standard curve with purified carnosol. The limit of detection (LOD) and limit of quantification (LOQ) for carnosol in plant extracts have been reported as 0.04 µg/mg and 0.19 µg/mg of dried leaves, respectively.[\[11\]](#)

## In Vitro Antioxidant Activity Assays

Objective: To evaluate the antioxidant capacity of carnosol.

### Method 1: DPPH Radical Scavenging Assay[\[13\]](#)

- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Prepare various concentrations of carnosol in a suitable solvent.
- Mix the carnosol solutions with the DPPH solution.
- Incubate the mixture in the dark at room temperature for 20 minutes.
- Measure the absorbance at 517 nm using a spectrophotometer.
- Calculate the percentage of remaining DPPH to determine the scavenging activity.

### Method 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay[\[13\]](#)

- Induce lipid peroxidation in a suitable model system (e.g., beef patties).
- Homogenize a sample (e.g., 4 g) with 20 mL of 200 g/L trichloroacetic acid solution and centrifuge.
- Mix 2 mL of the supernatant with an equal volume of freshly prepared 1 g/L thiobarbituric acid (TBA) solution.
- Heat the mixture in a water bath at 100 °C for 30 minutes.
- Cool the mixture and measure the absorbance at 532 nm.

- Calculate the TBARS value, expressed as mg of malondialdehyde (MDA) equivalents per kg of sample, to assess the inhibition of lipid peroxidation.

## Signaling Pathways Modulated by Carnosol

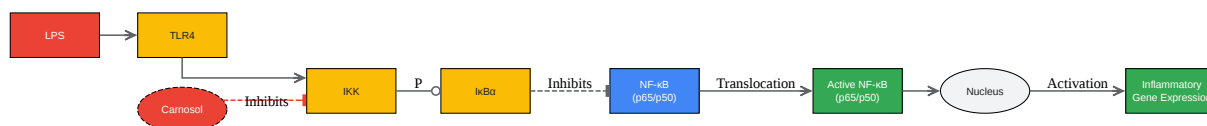
Carnosol exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

### Inhibition of the NF- $\kappa$ B Signaling Pathway

Carnosol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF- $\kappa$ B), a critical regulator of inflammatory responses.[14][15][16]

Experimental Workflow:

- Cell Culture and Treatment: Culture macrophage cell lines (e.g., RAW 264.7) or other relevant cells. Treat the cells with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of carnosol.[15]
- Western Blot Analysis: Prepare whole-cell or nuclear extracts. Perform western blotting to analyze the phosphorylation and degradation of I $\kappa$ B $\alpha$ , and the phosphorylation and nuclear translocation of the p65 subunit of NF- $\kappa$ B.[14][15]
- Immunofluorescence: Use immunofluorescence staining to visualize the nuclear translocation of p65.[14]
- Reporter Gene Assay: Transfect cells with a reporter plasmid containing NF- $\kappa$ B binding sites upstream of a luciferase gene to measure NF- $\kappa$ B transcriptional activity.[15]



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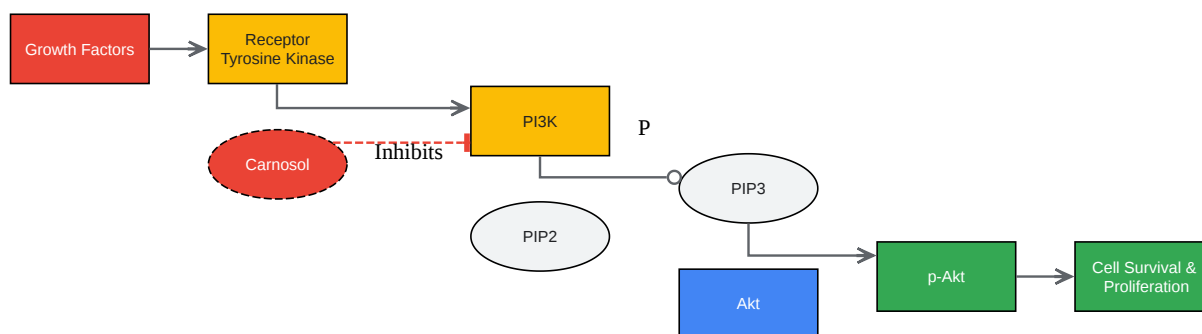
Caption: Carnosol inhibits the NF- $\kappa$ B signaling pathway.

## Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Carnosol has been shown to modulate this pathway, often leading to anti-cancer effects.<sup>[3][17]</sup>

Experimental Workflow:

- Cell Culture and Treatment: Use cancer cell lines (e.g., prostate cancer cells) and treat with carnosol at various concentrations and time points.
- Western Blot Analysis: Analyze the phosphorylation status of key proteins in the pathway, such as PI3K and Akt (at Ser473), using phospho-specific antibodies. Total protein levels are used as loading controls.<sup>[3][18]</sup>



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Caption: Carnosol modulates the PI3K/Akt signaling pathway.

## Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cancer cell proliferation, survival, and metastasis. Carnosol has been demonstrated

to inhibit STAT3 activation.[2][19][20][21]

#### Experimental Workflow:

- Cell Culture and Treatment: Treat cancer cells (e.g., breast cancer cell line MDA-MB-231 or colon cancer HCT116) with carnosol.[2][22]
- Western Blot Analysis: Assess the phosphorylation of STAT3 (at Tyr705) and the total STAT3 protein levels. Also, analyze the expression of STAT3 target genes like cyclin D1 and survivin.[2][22]
- DNA Binding Assay: Perform an electrophoretic mobility shift assay (EMSA) or a similar DNA binding assay to determine the effect of carnosol on the DNA binding activity of STAT3.[19]
- Pull-down Assay and Molecular Docking: To investigate direct binding, perform a pull-down assay with recombinant STAT3 protein and use molecular docking simulations to predict the binding site.[20]



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Caption: Carnosol inhibits the STAT3 signaling pathway.

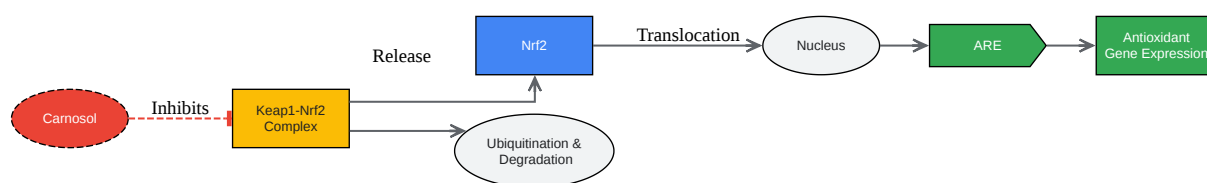
## Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant responses. Carnosol can activate this pathway, leading to the expression of antioxidant enzymes.[23][24]

#### Experimental Workflow:



- Cell Culture and Treatment: Use a relevant cell line, such as human microvascular endothelial cells (HMVEC), and treat with carnosol.[23]
- Luciferase Reporter Assay: Transfect cells with a reporter construct containing the Antioxidant Response Element (ARE) upstream of a luciferase gene to measure Nrf2 transcriptional activity.[23]
- Western Blot Analysis: Analyze the nuclear accumulation of Nrf2 and the protein expression of Nrf2 target genes like heme oxygenase-1 (HO-1).[23]
- Protein-Protein Interaction Assay: Investigate the ability of carnosol to disrupt the interaction between Nrf2 and its inhibitor, Keap1.[23]



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Caption: Carnosol activates the Keap1-Nrf2 antioxidant pathway.

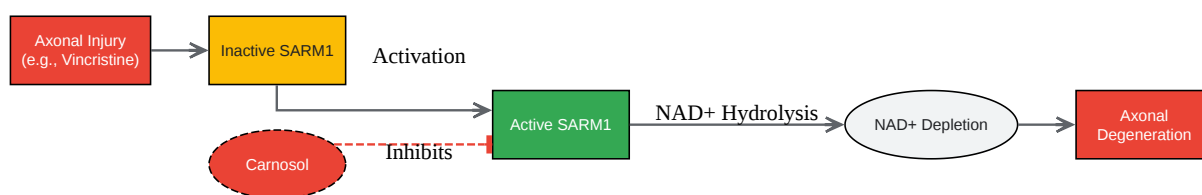
## Inhibition of SARM1-Mediated Axonal Degeneration

Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1) is an NAD<sup>+</sup> hydrolase involved in axonal degeneration. Carnosol has been identified as an inhibitor of SARM1 activity.[5][25][26]

Experimental Workflow:

- In Vitro SARM1 Activity Assay: Use purified SARM1 protein to measure its NAD<sup>+</sup> cleavage activity in the presence and absence of carnosol.[25]

- **Cell-Based Assays:** Use neuronal cell lines (e.g., SH-SY5Y) or iPSC-derived neurons. Induce axonal degeneration with a neurotoxin like vincristine (VCR) and assess the protective effect of carnosol by measuring neurite length and cell viability.[25][27]
- **Molecular Docking:** Perform in silico molecular docking studies to predict the binding interaction between carnosol and the TIR domain of SARM1.[25][28]
- **Isothermal Titration Calorimetry (ITC):** Use ITC to confirm the direct binding of carnosol to the SARM1 protein.[28]



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Caption: Carnosol inhibits SARM1-mediated axonal degeneration.

## Conclusion

Carnosol, a phenolic diterpene primarily sourced from rosemary and sage, exhibits a remarkable range of biological activities that are of significant interest to the scientific and drug development communities. Its well-characterized antioxidant properties, coupled with its ability to modulate key signaling pathways involved in inflammation and cancer, position it as a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols and pathway analyses provided in this guide offer a comprehensive resource for researchers seeking to explore the therapeutic potential of this multifaceted natural compound. Future research should focus on optimizing extraction and purification methods to enhance yield and purity, as well as on conducting robust in vivo studies to validate the promising in vitro findings and pave the way for the development of novel carnosol-based therapeutics.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Method for the Determination of Carnosic Acid and Carnosol in the Fresh Foliage of *Salvia rosmarinus* and *Salvia officinalis* from Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Extraction of Carnosic Acid and Carnosol from Sage (*Salvia officinalis* L.) Leaves by Supercritical Fluid Extraction and Their Antioxidant and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. Antioxidant and Antiproliferative Activities of Bioactive Compounds Contained in *Rosmarinus officinalis* Used in the Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in *Lepechinia mutica*, a Medicinal Plant Endemic to Ecuador | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of antioxidant efficacy of a deflavored and decolorized rosemary extract: effect of carnosol content on the oxidative stability of paprika colored beef patties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carnosol inhibits osteoclastogenesis in vivo and in vitro by blocking the RANKL-induced NF- $\kappa$ B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carnosol, an antioxidant in rosemary, suppresses inducible nitric oxide synthase through down-regulating nuclear factor-kappaB in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carnosol Attenuates LPS-Induced Inflammation of Cardiomyoblasts by Inhibiting NF- $\kappa$ B: A Mechanistic in Vitro and in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibitory Effect of Carnosol on Phthalic Anhydride-Induced Atopic Dermatitis via Inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibitory Effect of Carnosol on Phthalic Anhydride-Induced Atopic Dermatitis via Inhibition of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Carnosic acid inhibits STAT3 signaling and induces apoptosis through generation of ROS in human colon cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Carnosol, a Rosemary Ingredient Discovered in a Screen for Inhibitors of SARM1-NAD<sup>+</sup> Cleavage Activity, Ameliorates Symptoms of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Carnosol, a Rosemary Ingredient Discovered in a Screen for Inhibitors of SARM1-NAD<sup>+</sup> Cleavage Activity, Ameliorates Symptoms of Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
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